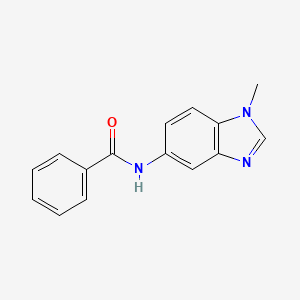

N-(1-methyl-1H-benzimidazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-methylbenzimidazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAIZNTKZYJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Routes to Benzimidazole-Benzamide Constructs

The traditional synthesis of N-(1-methyl-1H-benzimidazol-5-yl)benzamide hinges on the initial formation of the 1-methyl-5-aminobenzimidazole intermediate, which is then acylated to yield the final product.

A key precursor for this synthesis is 5-amino-1-methyl-1H-benzimidazole. nih.govresearchgate.netnih.gov A common route to this intermediate begins with 2,4-dinitrochlorobenzene. nih.gov The synthesis proceeds through a series of well-defined steps:

Nucleophilic Aromatic Substitution: The process commences with the nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with methylamine. This reaction selectively introduces the methylamino group at the 1-position.

Partial Reduction: The subsequent step involves the selective reduction of the ortho-nitro group (relative to the methylamino group) to an amino group. This is often achieved using methods like the Zinnin reduction. nih.gov

Cyclization: The resulting N-methyl-4-nitro-1,2-phenylenediamine is then cyclized to form the benzimidazole (B57391) ring. This can be accomplished by reacting with a one-carbon synthon, such as formic acid or its derivatives, leading to the formation of 1-methyl-5-nitrobenzimidazole.

Final Reduction: The nitro group at the 5-position is then reduced to an amino group to yield the desired 5-amino-1-methyl-1H-benzimidazole. nih.gov

Cyclization Reactions

The formation of the benzimidazole ring is a critical step and can be achieved through various cyclization strategies. A widely used method is the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. nih.govnih.gov For instance, the reaction of an appropriate o-phenylenediamine with formic acid or ethyl formate (B1220265) under acidic conditions and heat can yield the benzimidazole core. tsijournals.com

Recent advancements have focused on developing more efficient and milder cyclization conditions. For example, the use of catalysts like chlorosulfonic acid has been shown to facilitate the cyclization of phenylenediamines with aromatic aldehydes to produce 2-aryl-1-arylmethyl-1H-benzimidazoles in good yields. rsc.org Metal-organic frameworks, such as Zn3(BTC)2, have also been employed as catalysts for the construction of 2-aryl-1H-benzimidazoles from o-phenylenediamines and aldehydes. rsc.org

Amidation and Coupling Reactions

Once the 5-amino-1-methyl-1H-benzimidazole intermediate is obtained, the final step is the formation of the benzamide (B126) bond. This is typically achieved through an acylation reaction with benzoyl chloride or a related benzoic acid derivative. bjut.edu.cnrsc.org

The reaction generally proceeds by treating the aminobenzimidazole with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an appropriate solvent. The base serves to neutralize the hydrochloric acid generated during the reaction. The regioselectivity of N-acylation in aminobenzimidazoles can be influenced by the reaction conditions and the nature of the acylating agent. bjut.edu.cn

Copper-catalyzed C-N bond formation represents another approach. For instance, the N-acylation of benzimidazoles with phenylacetic acids can be achieved using a CuBr catalyst in the presence of pyridine to yield tertiary amides. rsc.org

| Reactants | Reagents and Conditions | Product | Reference |

| 5-Amino-1-methyl-1H-benzimidazole, Benzoyl chloride | Triethylamine, Solvent (e.g., THF, DCM) | This compound | bjut.edu.cn |

| Benzimidazole, Phenylacetic acid | CuBr, Pyridine | N-Acylbenzimidazole | rsc.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are fundamental to the synthesis of the benzimidazole precursors. As mentioned in the synthesis of 5-amino-1-methyl-1H-benzimidazole, the initial step involves the nucleophilic aromatic substitution of a chlorine atom by methylamine. nih.gov

Furthermore, nucleophilic substitution can be employed on the benzimidazole ring itself, although this is less common for the synthesis of the target compound. For instance, 2-chlorobenzimidazoles can undergo nucleophilic substitution with various nucleophiles. The reactivity of the halogen is influenced by the substituents on the benzimidazole ring.

Final compounds in some synthetic pathways are prepared by the nucleophilic substitution reaction of 2-chlorobenzimidazole (B1347102) derivatives with amines like 4-methylpiperidine. dergipark.org.tr

| Substrate | Nucleophile | Conditions | Product Type | Reference |

| 2,4-Dinitrochlorobenzene | Methylamine | - | N-Methyl-2,4-dinitroaniline | nih.gov |

| 2-Chlorobenzimidazole derivative | 4-Methylpiperidine | Heat | 2-(4-Methylpiperidino)benzimidazole derivative | dergipark.org.tr |

Mannich Reactions in Benzimidazole Synthesis

The Mannich reaction provides a route to N-substituted benzimidazole derivatives. A series of N-(benzimidazol-1-yl methyl)-benzamide derivatives have been synthesized via the Mannich reaction. rsc.org This multicomponent reaction typically involves an amine (in this case, a benzamide), formaldehyde, and a compound with an active hydrogen (the NH of the benzimidazole ring). This method is particularly useful for introducing a methylene (B1212753) bridge between the benzimidazole nitrogen and the amide nitrogen.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more sustainable and efficient methods for benzimidazole synthesis, aligning with the principles of green chemistry.

Green Chemistry Principles in Benzimidazole Synthesis

The application of green chemistry principles aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. In the context of benzimidazole synthesis, this has led to several innovations.

One approach is the use of water as a solvent for N-acylation reactions, which is a more environmentally benign alternative to traditional organic solvents. Benzotriazole (B28993) chemistry has been effectively used for the acylation of various amines in water at room temperature or under microwave irradiation, offering high yields and simple workups. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly shorter reaction times and improved yields. rsc.org The condensation of o-phenylenediamines with aldehydes, a key step in benzimidazole synthesis, can be efficiently carried out under microwave irradiation.

The development of recyclable catalysts is another cornerstone of green synthesis. Nanomaterial catalysts and metal-organic frameworks have been shown to be effective and reusable in various cyclization and coupling reactions for benzimidazole synthesis. rsc.org

| Green Approach | Methodology | Advantages | Reference |

| Green Solvent | N-acylation in water using benzotriazole chemistry | Environmentally friendly, mild conditions, high yields | nih.gov |

| Energy Efficiency | Microwave-assisted condensation of o-phenylenediamines and aldehydes | Shorter reaction times, improved yields | rsc.org |

| Recyclable Catalysts | Use of nanomaterial catalysts or MOFs for cyclization | Catalyst can be recovered and reused, reducing waste | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology can be effectively applied to the synthesis of this compound.

A plausible and efficient microwave-assisted approach involves the direct amidation of 5-amino-1-methyl-1H-benzimidazole with benzoic acid or its activated derivatives, such as benzoyl chloride. In a typical procedure, the reactants are mixed in a suitable solvent, with or without a catalyst, and subjected to microwave irradiation in a dedicated reactor. The high-frequency electric fields of the microwaves directly interact with polar molecules, leading to rapid and uniform heating of the reaction mixture. nih.gov

For the synthesis of N-aryl substituted benzamides, a solvent-free microwave-assisted method has been reported to be highly effective. This involves mixing an aniline (B41778) derivative with a benzoyl chloride and exposing the mixture to microwave irradiation, resulting in good to excellent yields in a short reaction time. niscair.res.in A similar strategy could be adapted for the synthesis of the target compound.

Table 1: Representative Microwave-Assisted Synthesis of N-Aryl Benzamides

| Amine Reactant | Acid Derivative | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Aniline | Benzoyl chloride | 495 | 3.5 | 92 | niscair.res.in |

| Benzylamine | Benzoic acid | 480 | 120 | >95 | nih.gov |

| Aniline | Benzoic acid | Not Specified | 240 | Good | researchgate.net |

This table presents data from similar reactions to illustrate the general conditions and outcomes of microwave-assisted N-benzamide synthesis.

The reaction between 5-amino-1-methyl-1H-benzimidazole and benzoic acid under microwave irradiation, potentially with a catalytic amount of a dehydrating agent or an acid catalyst, would proceed via a condensation reaction to form the desired amide bond. The use of microwave energy can significantly reduce the reaction time from hours to minutes compared to conventional heating methods.

Catalyst Development for Benzimidazole-Benzamide Formation

The development of efficient catalysts is crucial for optimizing the synthesis of this compound, particularly for promoting the amide bond formation under milder conditions and improving yields.

Boric Acid as a Catalyst:

Boric acid has been identified as a mild, inexpensive, and environmentally friendly catalyst for amidation reactions. researchgate.netasianpubs.org It can effectively catalyze the condensation of carboxylic acids and amines to form amides. The proposed mechanism involves the activation of the carboxylic acid by the boron catalyst, facilitating the nucleophilic attack of the amine. Studies have shown that boric acid can be used in aqueous media, further enhancing the green credentials of the synthetic process. nih.gov

In the context of synthesizing this compound, boric acid could be employed as a catalyst for the reaction between 5-amino-1-methyl-1H-benzimidazole and benzoic acid. This approach avoids the need for harsher reagents and can often be performed under relatively mild conditions, including solvent-free or aqueous systems. researchgate.netasianpubs.org

Other Catalytic Systems:

Various other catalytic systems have been developed for amidation reactions, which could potentially be applied to the synthesis of the target compound. These include:

Metal Triflates: Copper triflate has been shown to be an effective catalyst for the Friedel-Crafts benzoylation of aniline derivatives, which involves the formation of a benzamide intermediate.

Polyphosphoric Acid (PPA): PPA is a common catalyst and dehydrating agent used in the synthesis of benzimidazoles and can also promote amidation reactions, often under microwave irradiation. asianpubs.org

Ceric Ammonium Nitrate (CAN): CAN has been utilized as a catalyst in the microwave-assisted synthesis of amides directly from carboxylic acids and amines. nih.gov

Borate (B1201080) Esters: For challenging amidation reactions, borate esters have been identified as highly effective catalysts, capable of mediating the reaction between a range of carboxylic acids and amines.

The choice of catalyst would depend on the specific reaction conditions, the nature of the starting materials, and the desired purity of the final product.

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the lead compound. Modifications can be introduced at various positions on both the benzimidazole ring and the benzamide moiety.

The general synthetic route to these derivatives would follow the same principles as the synthesis of the parent compound: the acylation of a substituted 5-amino-1-methyl-1H-benzimidazole with a substituted benzoic acid or its derivative.

Table 2: Potential Derivatives and Analogues of this compound and Their Synthetic Precursors

| Derivative/Analogue Name | Benzimidazole Precursor | Benzoyl Moiety Precursor | Potential Synthetic Method |

| N-(1-methyl-1H-benzimidazol-5-yl)-4-chlorobenzamide | 5-Amino-1-methyl-1H-benzimidazole | 4-Chlorobenzoyl chloride | Schotten-Baumann reaction or microwave-assisted amidation |

| 4-Fluoro-N-(1-methyl-1H-benzimidazol-5-yl)benzamide | 5-Amino-1-methyl-1H-benzimidazole | 4-Fluorobenzoic acid | Boric acid catalyzed amidation under microwave irradiation |

| N-(2,1-dimethyl-1H-benzimidazol-5-yl)benzamide | 5-Amino-2,1-dimethyl-1H-benzimidazole | Benzoyl chloride | Conventional amidation with a base |

| N-(1-methyl-1H-benzimidazol-5-yl)-3-(trifluoromethyl)benzamide | 5-Amino-1-methyl-1H-benzimidazole | 3-(Trifluoromethyl)benzoic acid | Amidation using a coupling agent (e.g., DCC, EDC) |

| N-(6-chloro-1-methyl-1H-benzimidazol-5-yl)benzamide | 5-Amino-6-chloro-1-methyl-1H-benzimidazole | Benzoyl chloride | Acylation in the presence of a non-nucleophilic base |

This table illustrates a range of potential derivatives and the corresponding starting materials and methods that could be employed for their synthesis, based on established chemical principles.

The synthesis of these precursors would involve standard organic chemistry transformations. For instance, substituted 5-amino-1-methyl-1H-benzimidazoles can be prepared from the corresponding substituted o-phenylenediamines. Similarly, a wide variety of substituted benzoic acids and their activated derivatives are commercially available or can be synthesized through well-established methods. The coupling of these precursors would then lead to a diverse library of analogues for further investigation.

Molecular Target Identification and Mechanistic Elucidation Preclinical Studies

Exploration of Molecular Targets

Preclinical investigations have centered on identifying the molecular targets of N-(1-methyl-1H-benzimidazol-5-yl)benzamide. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. The primary approach has been through a series of enzyme inhibition assays to determine the compound's potency and selectivity.

The inhibitory activity of this compound and its derivatives has been evaluated against several key enzymes implicated in various pathological conditions.

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.

Research into novel benzimidazole (B57391) derivatives has identified potent inhibitors of mPGES-1. While specific data for this compound is not detailed in the available literature, related benzimidazole compounds have demonstrated significant inhibitory activity. For instance, a novel series of benzimidazoles showed IC₅₀ values in the nanomolar range in a cell-free assay for PGE₂ production. One of the most potent compounds from this series, compound 44 (AGU654), exhibited an IC₅₀ of 2.9 nM and displayed high selectivity for mPGES-1 over other enzymes in the arachidonic acid pathway like COX-1, COX-2, 5-LOX, and FLAP. These findings suggest that the benzimidazole scaffold is a viable pharmacophore for mPGES-1 inhibition.

Table 1: mPGES-1 Inhibition by a Representative Benzimidazole Derivative

| Compound | Target | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| Compound 44 (AGU654) | mPGES-1 | 2.9 | Cell-free |

Data sourced from a study on novel benzimidazole derivatives as mPGES-1 inhibitors.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis, peptic ulcers, and even gastric cancer. Therefore, urease inhibitors are of great interest for the development of new antibacterial agents.

Several studies have explored benzimidazole derivatives as urease inhibitors. While direct inhibitory data for this compound is not available, related compounds have shown potent activity. For example, a series of 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives demonstrated significant urease inhibition, with some compounds exhibiting IC₅₀ values as low as 0.77 µM, far more potent than the standard inhibitor thiourea (B124793) (IC₅₀: 22 µM). Another study on alkylated benzimidazole 2-thione derivatives also identified compounds with notable urease inhibitory activity.

Table 2: Urease Inhibition by Representative Benzimidazole Derivatives

| Compound Series | Best IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| 5-fluoro-6-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives | 0.77 | 22 |

Data from a study on novel benzimidazole derivatives as urease inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a valuable class of anticancer agents.

The benzamide (B126) functional group is a known zinc-binding group present in several HDAC inhibitors. Research on N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides has led to the discovery of novel and potent HDAC inhibitors. Although specific data for this compound is not provided, the structural similarities suggest potential activity. One optimized compound from a related series, 23 (SB639) , was found to be more potent than the approved HDAC inhibitor SAHA in both enzymatic and cellular assays. Furthermore, benzamide-based HDAC inhibitors with a pyridyl cap group have shown promise as HIV-1 latency-reversing agents.

Table 3: HDAC Inhibition by a Representative Benzimidazole-based Compound

| Compound | Activity |

|---|---|

| 23 (SB639) | More potent than SAHA in enzymatic and cellular assays |

Data from a study on N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides.

The filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that is a homolog of eukaryotic tubulin. It plays a critical role in bacterial cell division by forming the Z-ring, a structure necessary for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, making it an attractive target for novel antibacterial agents.

Benzamide derivatives have been identified as a promising class of FtsZ inhibitors. While specific studies on this compound are lacking, research on trisubstituted benzimidazoles has yielded compounds with significant activity against Mycobacterium tuberculosis (Mtb) FtsZ. Several of these novel benzimidazoles exhibited potent anti-Mtb activity with MIC values in the low micromolar range and were shown to inhibit Mtb FtsZ assembly in a dose-dependent manner. These findings underscore the potential of the benzimidazole scaffold in the design of FtsZ-targeting antibacterials.

Table 4: Anti-Mtb Activity of Lead Trisubstituted Benzimidazoles

| Compound | MIC (µM) against Mtb H37Rv |

|---|---|

| 1a-G1 | 7.9 |

| 1a-G7 | 2 |

Data from a study on novel trisubstituted benzimidazoles targeting Mtb FtsZ.

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication and other vital cellular processes. These enzymes are validated targets for antibacterial drugs, as exemplified by the fluoroquinolone class of antibiotics.

Benzimidazole derivatives have emerged as a novel class of bacterial DNA gyrase inhibitors. A scaffold hopping approach from known novel bacterial topoisomerase inhibitors (NBTIs) led to the identification of benzimidazoles with potent activity against Mtb DNA gyrase. These compounds were shown to make key contacts within the enzyme's active site, similar to other NBTIs. While specific inhibitory data for this compound against these enzymes is not available, the broader class of benzimidazoles shows promise. For instance, certain N-phenylpyrrolamide inhibitors of DNA gyrase have demonstrated low nanomolar IC₅₀ values against E. coli DNA gyrase.

Table 5: DNA Gyrase Inhibition by Representative N-phenylpyrrolamide Inhibitors

| Compound | E. coli DNA Gyrase IC₅₀ (nM) |

|---|---|

| Series 22 | 2-20 |

Data from a study on new N-phenylpyrrolamide inhibitors of DNA gyrase.

Receptor Modulation and Ligand Binding Studies

Investigation of Biological Mechanisms of Action

Due to the absence of data on molecular target engagement, no information is available regarding the biological mechanisms of action for this compound.

Receptor Agonism and Antagonism

There are no available studies that define the agonist or antagonist activity of this compound at any specific receptor. While related benzimidazole derivatives have been identified as antagonists for receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) nih.gov and agonists for the human Pregnane (B1235032) X Receptor (hPXR) nih.gov, this specific compound has not been profiled for such activities. Similarly, N-(thiazol-2-yl)-benzamide analogs have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), but this is a different chemical series. semanticscholar.org

Allosteric Modulation

No evidence has been published to suggest that this compound acts as an allosteric modulator. Research on other benzamide-containing compounds, such as the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series, has identified them as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govresearchgate.netacs.orgnih.gov However, these compounds possess a pyrazole (B372694) core instead of a benzimidazole ring, representing a structurally distinct class. Therefore, these findings cannot be extrapolated to this compound.

Enzyme Active Site Interactions

Detailed information regarding the interaction of this compound with enzyme active sites is not available. While other benzamide-containing molecules have been investigated as enzyme inhibitors, for instance as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) nih.gov or urease nih.gov, no such studies have been conducted on this compound. A structurally related compound, N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide, is listed in the DrugBank database as targeting Aurora kinase A and Cyclin-dependent kinase 2, but its structural differences preclude direct comparison. drugbank.com

Cell-Based Assays for Functional Activity (in vitro)

There are no published in vitro cell-based assays that describe the functional activity of this compound. Studies on other novel benzimidazole derivatives have used various cell lines to investigate activities such as anticancer effects or inhibition of the Hepatitis B virus (HBV). epa.govnih.gov For example, 1-methyl-1H-benzimidazol-5-ol derivatives were assessed for anti-HBV activity in the HepG2.2.15 cell line. nih.gov However, no such functional data has been reported for the specific compound .

Substrate and Inhibitor Binding Kinetics

Data on the substrate and inhibitor binding kinetics for this compound are absent from the scientific literature. Consequently, key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50) have not been determined for this compound. In contrast, kinetic data for other benzamide series, such as N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides acting on mGluR5, have been established, with some analogs showing EC50 values in the nanomolar range. acs.orgnih.gov

The table below is provided for illustrative purposes to show how such data would be presented if it were available.

Table 1: Illustrative Data Table for Binding Kinetics (No Data Available)

| Parameter | Value | Target | Assay Type |

|---|---|---|---|

| IC50 | Not Available | Not Available | Not Available |

| Ki | Not Available | Not Available | Not Available |

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Modification of the N-(1-methyl-1H-benzimidazol-5-yl)benzamide Core

The foundational structure of this compound offers multiple avenues for chemical modification. Scientists have systematically altered different components of this scaffold to map out the SAR and identify derivatives with enhanced biological activity.

The benzamide (B126) portion of the molecule plays a crucial role in its interaction with biological targets. Studies have shown that the nature and position of substituents on this aromatic ring can significantly influence activity. For instance, in the context of developing inhibitors for enzymes like PARP, the benzamide core is a shared pharmacophore among many clinical candidates. researchgate.net Research on related benzamide-containing compounds has demonstrated that electronegative substituents, particularly in the para-position of the benzamide ring, can increase potency.

| R Group on Benzamide Moiety | Relative Activity |

| H | Baseline |

| 4-Fluoro | Increased |

| 4-Chloro | Increased |

| 4-Nitro | Significantly Increased |

| 3-Amino | Decreased |

This table is a representative example based on general findings for benzamide analogs and may not directly reflect data for this compound due to a lack of specific public data.

The carbon atoms of the benzimidazole (B57391) ring system, particularly at the C2, C5, and C6 positions, provide further opportunities for structural diversification. The substitution pattern on the benzimidazole ring has been shown to be critical for the activity of related compounds. For example, in the development of Wnt/β-catenin signaling inhibitors, 2,5-disubstituted phenyl benzimidazoles have demonstrated significant cytotoxic effects. nih.gov Modifications at these positions can influence factors such as electronic distribution, steric interactions, and the potential for additional hydrogen bonding, all of which can affect target engagement.

| Position | Substituent | Effect on Activity |

| C2 | Phenyl | Often crucial for activity |

| C5 | Chloro | Can enhance activity |

| C6 | Chloro | Can enhance activity |

The amide bond linking the benzamide and benzimidazole moieties is a critical linker. However, amide bonds can be susceptible to metabolic degradation. To address this, researchers often explore bioisosteric replacements—substituting the amide with other functional groups that mimic its size, shape, and electronic properties but offer improved metabolic stability. Common bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.comnih.gov These replacements can maintain or even improve biological activity while enhancing the drug-like properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more predictive understanding of the SAR, computational chemists employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors), QSAR models can predict the activity of novel, unsynthesized analogs. This approach helps to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug discovery process. While specific QSAR models for this compound are not publicly detailed, the general methodology is widely applied in the optimization of benzimidazole-based inhibitors.

Rational Design Strategies for Enhanced Biological Activity

The insights gained from SAR and QSAR studies fuel rational design strategies for developing analogs with superior biological profiles. This approach involves the deliberate and targeted modification of the lead compound based on a deep understanding of its interaction with the biological target. For instance, if a particular hydrogen bond is identified as crucial for binding, analogs can be designed to strengthen this interaction. Similarly, if a part of the molecule is found to be metabolically unstable, it can be replaced with a more robust bioisostere. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds into clinical candidates. The development of inhibitors for complex signaling pathways, such as the Wnt/β-catenin pathway, often relies heavily on these rational design principles to achieve both potency and selectivity. acs.org

Iterative Chemical Synthesis and Biological Evaluation

The core of any lead optimization campaign lies in an iterative cycle of chemical synthesis and biological evaluation. For this compound, this process would involve the systematic synthesis of a library of analogues. The primary goal is to understand how specific structural modifications influence the compound's interaction with its biological target.

The synthesis of these analogues typically revolves around the core benzimidazole and benzamide scaffolds. Modifications can be introduced at several key positions:

The Benzamide Moiety: The phenyl ring of the benzamide group can be substituted with a variety of functional groups at the ortho, meta, and para positions. These substituents can alter the electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the molecule.

The Benzimidazole Ring: Substitutions on the benzene (B151609) portion of the benzimidazole ring can be explored. For instance, introducing small alkyl groups, halogens, or nitro groups can provide insights into the spatial and electronic requirements of the binding pocket.

The N-methyl Group: The methyl group at the N-1 position of the benzimidazole can be replaced with other alkyl groups of varying lengths and branching (e.g., ethyl, propyl, isopropyl) to probe for potential hydrophobic interactions.

Each newly synthesized compound undergoes rigorous biological evaluation. This typically involves in vitro assays to determine its potency (e.g., IC50 or EC50 values) against the target of interest and its selectivity against other related targets. The data generated from these assays are then used to inform the design of the next generation of compounds, creating a continuous feedback loop of design, synthesis, and testing.

Hit-to-Lead and Lead Optimization Principles

The transition from a "hit"—a compound with confirmed activity from an initial screen—to a "lead" involves improving its potency, selectivity, and drug-like properties. For this compound, this process would be guided by several key medicinal chemistry principles.

A hypothetical hit-to-lead program might start with the parent compound and explore initial, broad modifications. The data from this initial exploration would then guide a more focused lead optimization phase. The overarching goal of lead optimization is to develop a preclinical candidate with a desirable balance of efficacy, safety, and pharmacokinetic properties.

The following table illustrates a hypothetical initial SAR exploration for this compound, assuming a generic kinase inhibitory activity.

| Compound ID | R1 (Benzamide) | R2 (Benzimidazole) | R3 (N-Alkyl) | IC50 (nM) |

| 1 | H | H | CH3 | 500 |

| 2 | 4-Cl | H | CH3 | 250 |

| 3 | 4-OCH3 | H | CH3 | 750 |

| 4 | H | 6-Cl | CH3 | 400 |

| 5 | H | H | C2H5 | 600 |

This is a hypothetical data table created for illustrative purposes based on general medicinal chemistry principles.

From this hypothetical data, one might infer that an electron-withdrawing group at the 4-position of the benzamide ring (Compound 2) is beneficial for activity, while an electron-donating group is detrimental (Compound 3). Similarly, substitution on the benzimidazole ring (Compound 4) or increasing the N-alkyl chain length (Compound 5) appears to be less favorable in this initial exploration.

Strategies for Improving Potency and Selectivity

Building upon the initial SAR, a more focused strategy would be employed to enhance the potency and selectivity of the lead compound.

Improving Potency: To improve potency, medicinal chemists would focus on modifications that strengthen the interaction between the compound and its target. This could involve:

Introducing groups that can form additional hydrogen bonds: For example, replacing a methoxy (B1213986) group with a hydroxyl group.

Optimizing hydrophobic interactions: Systematically varying the size and shape of alkyl substituents to better fill a hydrophobic pocket in the target protein.

Fine-tuning electronic properties: Exploring a range of electron-donating and electron-withdrawing substituents on the aromatic rings to maximize electrostatic interactions.

Improving Selectivity: Achieving selectivity is crucial to minimize off-target effects and potential toxicity. Strategies to improve selectivity include:

Exploiting differences in the target's binding site: If the target has a unique structural feature compared to other related proteins, modifications can be designed to specifically interact with that feature.

Introducing steric bulk: Adding larger functional groups that are tolerated by the intended target but clash with the binding sites of off-targets can enhance selectivity.

The following table illustrates a hypothetical lead optimization effort based on the initial finding that a 4-chloro substituent on the benzamide is favorable.

| Compound ID | R1 (Benzamide) | R2 (Benzimidazole) | R3 (N-Alkyl) | IC50 (nM) | Selectivity vs. Kinase X |

| 2 | 4-Cl | H | CH3 | 250 | 10-fold |

| 6 | 3,4-diCl | H | CH3 | 150 | 25-fold |

| 7 | 4-Cl, 3-CH3 | H | CH3 | 300 | 15-fold |

| 8 | 4-CF3 | H | CH3 | 100 | 50-fold |

This is a hypothetical data table created for illustrative purposes based on general medicinal chemistry principles.

This hypothetical data suggests that further substitution on the benzamide ring, particularly with another electron-withdrawing group like in Compound 6 or a trifluoromethyl group in Compound 8, can lead to significant improvements in both potency and selectivity.

Structural Simplification Approaches in Lead Optimization

As lead compounds become more potent, they can also become more complex and larger, which may negatively impact their pharmacokinetic properties (e.g., solubility, permeability). Structural simplification is a strategy to reduce molecular complexity while retaining or even improving biological activity.

For a lead derived from this compound, simplification could involve:

Removing non-essential functional groups: If a substituent is found to not contribute significantly to potency, it can be removed to reduce molecular weight and improve "ligand efficiency" (the binding energy per non-hydrogen atom).

Replacing complex ring systems with simpler ones: If a substituted phenyl ring can be replaced by a smaller heterocyclic ring without a significant loss of activity, this can improve properties like solubility.

Functional Group Interconversion in Medicinal Chemistry

Functional group interconversion is a fundamental tool in medicinal chemistry used to fine-tune the properties of a lead compound. This involves the conversion of one functional group into another to modulate its physicochemical and biological characteristics.

In the context of optimizing this compound, examples of functional group interconversions could include:

Ester to Carboxylic Acid: If an ester analogue is synthesized, it can be hydrolyzed to the corresponding carboxylic acid. This introduces a charged group that can potentially form new ionic interactions with the target and will significantly alter the compound's solubility and pharmacokinetic profile.

Nitro to Amine: A nitro group, often introduced to probe electronic effects, can be reduced to an amine. This primary amine can then serve as a handle for further derivatization or can act as a hydrogen bond donor.

Ketone to Alcohol: Reduction of a ketone to a secondary alcohol can introduce a new hydrogen bond donor/acceptor and a chiral center, which can lead to stereoselective interactions with the target.

Through the systematic application of these principles of iterative design, synthesis, and evaluation, a promising but imperfect "hit" compound like this compound can be progressively refined into a highly potent, selective, and drug-like preclinical candidate.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis

While specific ligand-protein interaction analyses for N-(1-methyl-1H-benzimidazol-5-yl)benzamide are not detailed in the available literature, studies on closely related benzimidazole (B57391) structures are common. For instance, research on various N-benzimidazol-1-yl-methyl-benzamide derivatives has been conducted to understand their interactions with microbial proteins. walshmedicalmedia.commdpi.com Similarly, other benzimidazole-containing scaffolds have been docked against targets like Plasmodium falciparum adenylosuccinate lyase and the human pregnane (B1235032) X receptor (hPXR) to elucidate potential binding modes. researchgate.netnih.gov These studies typically analyze hydrogen bonds, hydrophobic interactions, and π–π stacking, which are crucial for the stability of ligand-protein complexes.

Binding Affinity Prediction and Scoring Functions

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key outcome of molecular docking. Scoring functions are algorithms used to estimate this affinity. For various benzimidazole hybrids and derivatives, binding energies have been calculated against enzymes like Candida species' 14-α demethylase (CYP51). researchgate.net For example, some benzimidazole–thiadiazole hybrids have shown high docking interaction energies, suggesting strong binding to the target. researchgate.net In studies of other benzimidamide scaffolds, binding energies have been reported in ranges like -6.85 to -8.75 kcal/mol, indicating potentially strong binding affinities. researchgate.netnih.gov Without specific studies on this compound, its predicted binding affinity remains undetermined.

Binding Pose Analysis and Conformational Preferences

Analysis of the binding pose reveals the specific orientation and conformation of the ligand within the receptor's active site. For a related N-benzimidazol-1-yl-methyl-benzamide, docking studies help to define its interaction with microbial proteins. walshmedicalmedia.com The conformation of the ligand is crucial, as different arrangements can lead to varied biological activities. The benzimidazole core is known to be relatively planar, a feature that influences its ability to intercalate with DNA or fit into the flat regions of a protein's binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. This technique is used to study the dynamic behavior of ligand-receptor complexes.

Conformational Changes and Stability

The stability of a ligand-receptor complex is critical for its potential as a therapeutic agent. MD simulations can assess this by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand over time. Stable complexes will show minimal deviation. For example, MD simulations have been used to investigate the stability of 1H-benzo[d]imidazole-5-carboxamide derivatives as potential viral replication inhibitors. nih.gov Such analyses for this compound would be necessary to confirm the stability of any predicted binding modes and to understand its dynamic interactions with a given biological target.

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic behavior, reactivity, and spectroscopic signatures of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a primary computational tool used to investigate the molecular geometry, electronic structure, and chemical reactivity of this compound and related derivatives. nih.gov Through methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or higher, researchers can determine the molecule's most stable three-dimensional conformation. nih.gov These studies typically reveal a non-planar structure where the benzamide (B126) and benzimidazole ring systems are twisted relative to one another.

A critical aspect of these DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is generally localized on the electron-rich benzimidazole moiety, signifying its role as the primary electron-donating part of the molecule. Conversely, the LUMO is distributed over the benzamide portion, indicating its function as the electron-accepting region. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. nih.gov In MEP analysis of similar structures, the most electron-rich (negative potential) regions are typically found around the carbonyl oxygen and the benzimidazole nitrogen atoms, marking them as probable sites for interaction with electrophiles. researchgate.net The hydrogen atoms of the amide group and aromatic rings show positive potential, identifying them as likely sites for nucleophilic interactions.

Spectroscopic Property Prediction (NMR, IR)

Theoretical calculations are invaluable for the prediction and interpretation of the spectroscopic properties of this compound, allowing for a direct comparison with experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical spectra are then compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific vibrational modes. researchgate.net Key predicted bands for a benzamide structure include the N-H stretching vibration, the characteristic C=O stretching of the amide carbonyl group, and various C-N and C-C stretching vibrations within the heterocyclic and aromatic rings. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted computationally, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rug.nl These theoretical calculations help confirm the molecular structure by assigning the signals observed in experimental NMR to specific atoms in the molecule. The predicted values for the protons and carbons in the benzimidazole and benzamide rings typically show good agreement with experimental findings, aiding in structural elucidation. rug.nl

Cheminformatics and In Silico ADME Prediction for Preclinical Development

Cheminformatics and computational predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) are crucial for the early-stage evaluation of this compound as a potential therapeutic agent.

Prediction of Pharmacokinetic Parameters (e.g., Metabolic Stability, Bioavailability in preclinical models)

In silico tools are employed to forecast the pharmacokinetic profile of this compound, helping to identify potential developmental challenges before resource-intensive experimental work begins. researchgate.net

Metabolic Stability: Computational models can predict the likely sites of metabolism by enzymes such as the cytochrome P450 family. For this compound, potential metabolic transformations include hydroxylation of the aromatic rings and N-demethylation of the methyl group on the benzimidazole ring.

Bioavailability: Oral bioavailability is estimated using models that integrate key physicochemical properties. Parameters like lipophilicity (LogP), topological polar surface area (TPSA), and aqueous solubility are calculated to predict how well the compound will be absorbed. For this compound, these predictions generally suggest a profile conducive to good oral bioavailability.

The table below provides a summary of typical in silico predicted ADME-related properties for a molecule of this type.

| Property | Predicted Value Range | Implication for Preclinical Development |

| Molecular Weight (MW) | ~251 g/mol | Compliant with drug-likeness guidelines (e.g., <500) |

| LogP (Octanol/Water Partition Coefficient) | 2.8 - 3.6 | Indicates good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | 50 - 60 Ų | Suggests good potential for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with drug-likeness rules (e.g., ≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with drug-likeness rules (e.g., ≤10) |

| Aqueous Solubility (LogS) | -3.5 to -4.5 | Moderate to low solubility |

Note: These values are representative estimates from various in silico prediction tools and may differ based on the specific algorithm used.

Ligand Efficiency and Drug-likeness Assessment

The "drug-likeness" of this compound is commonly assessed against established guidelines like Lipinski's Rule of Five. The compound's calculated properties (Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors) align well with these rules, indicating a favorable profile for development as an orally administered drug.

Ligand efficiency (LE) is another key metric that normalizes the binding affinity of a compound by its size (typically the number of heavy atoms). It helps in selecting compounds that form potent interactions without being excessively large. While a precise LE value depends on experimental binding data, the relatively compact and optimized structure of this compound suggests it has the potential to be an efficient ligand, making it a strong candidate for lead optimization.

Three-Dimensional (3D) Modeling and Structure-Based Design

Three-dimensional modeling, particularly molecular docking, is essential for visualizing and understanding the interactions between this compound and its biological targets. nih.govresearchgate.net

In the context of its potential activity as an inhibitor of enzymes like Poly(ADP-ribose) polymerase (PARP), a common target for benzamide-containing molecules, docking studies can predict the compound's binding orientation in the enzyme's active site. Such models often show the benzamide portion mimicking the nicotinamide (B372718) group of the natural substrate (NAD+). This allows it to form critical hydrogen bonds with key amino acid residues in the active site, such as glycine (B1666218) and serine. The N-methyl-benzimidazole part typically fits into an adjacent hydrophobic pocket, forming van der Waals interactions that enhance binding affinity.

These 3D models are fundamental to structure-based drug design. They provide medicinal chemists with a rational basis for designing new analogs with improved potency, selectivity, or pharmacokinetic properties by suggesting specific structural modifications to enhance target engagement or to modify metabolic properties.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(1-methyl-1H-benzimidazol-5-yl)benzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆. The resulting data reveals characteristic signals for the aromatic protons on both the benzimidazole (B57391) and benzamide (B126) rings, the N-H proton of the amide linkage, and the methyl protons on the benzimidazole nitrogen.

A representative ¹H-NMR spectrum would show a singlet for the amide proton (N-H) at a downfield chemical shift, typically above 10 ppm. The protons of the benzoyl group and the benzimidazole ring system would appear in the aromatic region (approximately 7.0-8.5 ppm). A distinct singlet corresponding to the three protons of the N-methyl group (N-CH₃) would be observed in the upfield region, generally around 3.8 ppm.

Interactive Data Table: Representative ¹H-NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | ~10.28 | Singlet (s) | 1H |

| Benzimidazole (C2-H) | ~8.18 | Singlet (s) | 1H |

| Benzimidazole (C4-H) | ~8.12 | Singlet (s) | 1H |

| Benzoyl (ortho-H) | ~7.95 | Doublet (d) | 2H |

| Benzimidazole/Benzoyl (m-H) | 7.50 - 7.62 | Multiplet (m) | 4H |

| Benzimidazole (C6-H) | ~7.31 | Doublet of Doublets (dd) | 1H |

¹³C-NMR: Carbon-13 NMR complements ¹H-NMR by providing data on the carbon skeleton. While specific, fully assigned data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure. The spectrum would show distinct signals for the carbonyl carbon of the amide, the various aromatic carbons of the two ring systems, and the aliphatic carbon of the N-methyl group. The carbonyl carbon is expected to be the most downfield signal, typically in the 165-170 ppm range.

Mass Spectrometry (MS, LC-MS, GC-MS, ESI+)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

For this compound, Electrospray Ionization (ESI) in positive mode (ESI+) is a common method. This technique typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₅H₁₃N₃O, the exact mass is 251.1059 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, lending strong support to the proposed chemical formula.

Interactive Data Table: ESI+ Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Typical) |

|---|

LC-MS and GC-MS: When coupled with chromatographic techniques, mass spectrometry becomes even more powerful. Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation of the target compound from impurities prior to mass analysis, making it an excellent tool for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although the relatively low volatility of the compound might necessitate derivatization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Key expected absorption bands include a sharp peak for the N-H stretch of the secondary amide, typically around 3300 cm⁻¹. A strong absorption corresponding to the C=O (amide I band) stretch would be observed in the region of 1650-1680 cm⁻¹. The spectrum would also show characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) (Typical Range) | Description |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3350 | Sharp, medium intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak (from N-CH₃) |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, sharp |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands |

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for studying its stability over time.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Studies

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds and for conducting stability studies. A stability-indicating HPLC method can separate the intact drug from any potential degradation products. wjpps.com

For benzimidazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov A typical system would use a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (like an acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Detection is usually performed with a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Stability studies involve subjecting the compound to stress conditions (e.g., heat, humidity, light, acid, base, oxidation) and analyzing the samples at various time points using the validated HPLC method. The appearance of new peaks or a decrease in the area of the main peak indicates degradation, allowing for the determination of the compound's shelf-life and storage requirements. Studies on similar benzimidazole derivatives have used RP-HPLC to confirm compound stability in solution for up to 96 hours. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction during the synthesis of this compound and for a preliminary assessment of its purity.

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. For compounds with the polarity of this compound, mobile phase systems like toluene/ethanol or hexane/ethyl acetate are often effective. sigmaaldrich.comrjpbcs.com After development, the separated spots are visualized, typically under UV light at 254 nm, where the aromatic rings will absorb and appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique utilized to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides definitive information on the molecular structure, conformation, and intermolecular interactions that govern the packing of molecules in the solid state. A comprehensive search of the scientific literature, however, did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound.

While experimental data for the title compound is not available, the principles of the technique and the nature of the data that would be obtained from such an analysis are well-established. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can mathematically reconstruct the electron density map of the molecule and from that, deduce the atomic positions with high precision.

Detailed Research Findings

As no specific research findings on the X-ray crystallography of this compound have been published, this section will outline the type of detailed information that such an analysis would provide.

If a single crystal of this compound were to be analyzed, the resulting crystallographic data would be presented in a standardized format, typically including the parameters listed in the table below.

Table 1: Hypothetical Crystallographic Data Parameters for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Parameter | Description |

| Chemical Formula | The elemental composition of the molecule (e.g., C₁₅H₁₃N₃O). |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The classification of the crystal lattice based on its symmetry (e.g., monoclinic, orthorhombic, etc.). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume (V) | The volume of the unit cell in ų. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data in g/cm³. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C=O, C-C) in Ångstroms (Å). |

| Bond Angles | The angles formed between three connected atoms in degrees (°). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the twist between the benzimidazole and benzamide rings. |

| Intermolecular Interactions | Details of non-covalent interactions, such as hydrogen bonds (e.g., N-H···O) or π-π stacking, that stabilize the crystal packing. |

The analysis would reveal the planarity of the benzimidazole and benzamide ring systems. It would also elucidate the dihedral angle between these two rings, which is a critical conformational parameter. Furthermore, the study would identify and characterize any intermolecular hydrogen bonds, for instance, between the amide N-H group and a nitrogen atom of the benzimidazole ring or the carbonyl oxygen of a neighboring molecule. These interactions are fundamental to understanding the stability and physical properties of the compound in its solid form.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Analogues

The development of next-generation analogues is a critical step to optimize the therapeutic potential of N-(1-methyl-1H-benzimidazol-5-yl)benzamide. This involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. Research in this area should focus on structure-activity relationship (SAR) studies, exploring how changes to different parts of the molecule affect its biological activity.

Key strategies for analogue development include:

Modification of the Benzamide (B126) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzamide phenyl ring can modulate binding affinity and specificity for its target.

Alteration of the Benzimidazole (B57391) Core: Structural optimization of the benzimidazole scaffold itself has proven effective for related compounds. For instance, replacing the indazole in a known inhibitor with a methyl phenanthridinone moiety led to a compound with significantly improved inhibitory activity against leukemia cell lines. nih.gov

Exploring Alternative Linkers: The amide linker is crucial for the molecule's conformation. Investigating other linking groups could lead to analogues with different spatial arrangements and improved target engagement.

A study on N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives, which are structurally related, demonstrated that SAR studies on the amide and aryl portions led to the discovery of antagonists with nanomolar activity against the Smoothened receptor. nih.gov Similar systematic exploration for this compound could yield highly potent and selective modulators of its own biological target(s).

Table 1: Examples of Structural Optimization in Benzimidazole Derivatives This table is based on findings from related benzimidazole compounds and illustrates potential strategies for this compound.

| Lead Compound Scaffold | Structural Modification | Resulting Compound/Analogue | Improved Property | Reference |

| Benzimidazole (SGC-iMLLT) | Replacement of indazole with methyl phenanthridinone | Compound 28 | ~7-9 fold more potent inhibition of leukemia cell growth | nih.gov |

| N-benzimidazol-1-yl methyl-benzamide | Synthesis of various derivatives | Multiple active compounds | Significant analgesic and anti-inflammatory activity | researchgate.net |

| 1-aryl-1H-indazole | SAR study on amide and aryl portions | Multiple antagonists | Nanomolar activity as Smoothened antagonists | nih.gov |

Investigation of Novel Biological Targets

While the initial activity of this compound may be known, a comprehensive understanding of its biological footprint requires investigating a wider range of potential targets. The benzimidazole nucleus is known to interact with diverse proteins, suggesting that this compound could have multiple mechanisms of action or be repurposed for new indications. frontiersin.orgsemanticscholar.org

Future research should aim to:

Identify Primary and Secondary Targets: Utilize techniques like chemical proteomics and affinity-based pulldown assays to identify direct binding partners in various cell types.

Screen Against Target Panels: Test the compound against panels of kinases, G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes involved in key pathological pathways. For example, different benzimidazole derivatives have shown activity as inhibitors of Eleven-Nineteen-Leukemia Protein (ENL), Fibroblast Growth Factor Receptor 1 (FGFR1), and as agonists of the Human Pregnane (B1235032) X Receptor (hPXR). nih.govnih.govnih.gov

Explore Therapeutic Areas: Based on the identified targets, the compound's potential could be explored in oncology, infectious diseases, and inflammatory disorders, which are common therapeutic areas for benzimidazole derivatives. researchgate.netimpactfactor.org For example, some derivatives show promise as antibacterial agents by interfering with essential bacterial enzymes. impactfactor.org

Advanced Computational Modeling for Mechanism Prediction

Computational modeling provides a powerful, cost-effective tool for predicting and understanding the molecular interactions of this compound at an atomic level. These in silico methods can guide analogue design and help interpret experimental results.

Advanced computational approaches to be explored include:

Molecular Docking and Dynamics: Perform flexible docking simulations to predict the binding mode of the compound within the active site of known or newly identified targets. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted binding pose and reveal key intermolecular interactions over time. nih.gov

Binding Free Energy Calculations: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA to calculate the binding free energies, which can provide a quantitative estimate of the binding affinity and correlate with experimental potency values. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of interactions within the binding site, especially those involving charge transfer or polarization, QM/MM calculations can be employed.

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure and known active analogues. This model can then be used for virtual screening of large chemical libraries to identify novel compounds with potentially similar activity.

Computational studies on related 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles have successfully been used to understand their binding selectivity for FGFR1 over FGFR4, providing a structural basis for designing more selective inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

Key applications include:

Predictive Modeling: Develop ML models trained on existing data from benzimidazole derivatives to predict properties such as biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net

De Novo Design: Utilize generative AI models to design novel molecules from scratch that are optimized for predicted activity and drug-like properties. pharmaceutical-technology.com These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive.

High-Throughput Virtual Screening: Apply ML algorithms to rapidly screen massive virtual libraries of compounds, prioritizing a smaller, more promising set for experimental testing. nih.gov This approach has been used to identify novel benzimidazole derivatives as potential inhibitors of mycobacterial targets. frontiersin.org

SAR Interpretation: Use AI to analyze complex structure-activity relationships from experimental data, identifying subtle patterns that can guide the next round of molecular design. frontiersin.org

The integration of AI and ML offers the potential to reduce costs and shorten development timelines for bringing new drugs to the clinic. researchgate.net

Exploration of New Synthetic Pathways for Scalability

While laboratory-scale synthesis may be established, the transition to preclinical and clinical development requires robust and scalable synthetic routes. Research into the synthesis of this compound should focus on efficiency, cost-effectiveness, and environmental sustainability.

Future synthetic research should address:

Route Optimization: Evaluate existing synthetic methods and optimize reaction conditions (e.g., solvents, catalysts, temperature) to improve yields and reduce the number of steps.

One-Pot Procedures: Develop one-pot synthesis methods, which can significantly improve efficiency by minimizing intermediate purification steps. A metal-free, one-pot method mediated by CBr4 has been proposed for synthesizing related N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives. researchgate.net

Flow Chemistry: Explore the use of continuous flow chemistry for the synthesis. Flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Green Chemistry: Incorporate principles of green chemistry by using less hazardous reagents, minimizing waste, and choosing environmentally benign solvents.

Challenges such as lengthy reaction times and difficulties in achieving high yields and purity are common in the synthesis of some benzimidazole derivatives and must be addressed for successful large-scale production. impactfactor.org

Addressing Research Gaps in Preclinical Understanding

Before a compound can advance to clinical trials, a thorough preclinical evaluation is necessary to understand its broader biological effects. For this compound, several research gaps need to be filled.

Key areas for preclinical investigation include:

Pharmacokinetic Profile: A major challenge for benzimidazole derivatives can be poor pharmacokinetic properties, such as low solubility and bioavailability, or rapid metabolism. impactfactor.org Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Off-Target Effects and Toxicity: It is crucial to investigate potential off-target interactions that could lead to unwanted side effects. impactfactor.org Comprehensive toxicology studies, including cytotoxicity and genotoxicity assays, are required to establish a preliminary safety profile. impactfactor.org

Mechanism of Resistance: If the compound is being developed as an antimicrobial or anticancer agent, it is important to investigate potential mechanisms by which cells or microorganisms could develop resistance.

Addressing these preclinical challenges is essential for a successful clinical translation and for understanding the full therapeutic potential and limitations of this compound. impactfactor.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-methyl-1H-benzimidazol-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Begin with condensation of 5-amino-1-methylbenzimidazole with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using pyridine as a base to scavenge HCl .

- Microwave-assisted synthesis : For improved yield and reduced reaction time, employ microwave irradiation (e.g., 100°C, 300 W, 20 minutes) with DCM as solvent and triethylamine as base .

- Purity optimization : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) to monitor reactions. Recrystallize the final product from ethanol/water mixtures (80:20) to achieve >98% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Record - and -NMR spectra in DMSO-d6 to confirm the benzamide linkage (e.g., NH peak at δ 10.2–10.5 ppm) and methyl group integration on the benzimidazole ring (δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : Use high-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 292.1215) .

- HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water gradient (60–90% methanol over 15 minutes) to assess purity (>99%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Anticancer screening : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC values calculated via nonlinear regression .

- Enzyme inhibition : Assess PARP-1 or SMO inhibition using fluorescence-based enzymatic assays (e.g., NAD depletion for PARP-1) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s molecular structure?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/hexane) and collect diffraction data at 173 K using a Bruker D8 VENTURE diffractometer .

- Structure refinement : Use SHELXL for least-squares refinement, applying anisotropic displacement parameters for non-H atoms. Validate with R < 0.05 and wR < 0.12 .

- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O bonds between benzamide and solvent molecules) using Mercury software .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Standardized assays : Replicate experiments under controlled conditions (e.g., 10% FBS, 37°C, 5% CO) to minimize variability .

- Impurity profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may affect bioactivity .

- Dose-response validation : Compare IC values across multiple cell lines and independent labs to confirm reproducibility .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in anticancer studies?

- Methodology :

- Substituent variation : Synthesize derivatives with modifications to the benzimidazole (e.g., halogenation at position 4) or benzamide (e.g., methoxy groups) moieties .

- Molecular docking : Use AutoDock Vina to predict binding modes with PARP-1 (PDB: 5WRZ) or SMO (PDB: 4JKV), focusing on π-π stacking and hydrogen-bonding interactions .

Q. Which analytical methods are optimal for detecting impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode to identify byproducts (e.g., N-acetylated derivatives) with ppm-level accuracy .

- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted 5-amino-1-methylbenzimidazole) to -NMR spectra for peak assignment .

Q. How can computational modeling elucidate target binding mechanisms?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.